2,5-bis(4-formylphenyl)terephthalic acid is a complex organic compound characterized by its multiple functional groups, specifically aldehyde and amine functionalities. With the molecular formula and a molecular weight of 420.42 g/mol, this compound features a terephthalic acid core substituted with bis(4-formylphenyl) groups. The presence of these functional groups enhances its reactivity and versatility in various chemical applications, particularly in materials science and medicinal chemistry.
The structure of 2,5-bis(4-formylphenyl)terephthalic acid includes two formyl groups attached to phenyl rings, which are further connected to the terephthalic backbone. This arrangement not only contributes to its chemical properties but also suggests potential applications in the synthesis of complex organic frameworks and as a building block for various materials.
The chemical reactivity of 2,5-bis(4-formylphenyl)terephthalic acid is primarily attributed to its aldehyde groups, which can undergo various reactions:
While specific biological activity data for 2,5-bis(4-formylphenyl)terephthalic acid is limited, compounds with similar structures often exhibit notable biological properties. For instance, derivatives of aromatic aldehydes have been studied for potential anti-cancer and anti-inflammatory activities. The unique structure of this compound suggests that it may interact with biological targets, potentially influencing cell signaling pathways or exhibiting cytotoxic effects against certain cancer cell lines.
The synthesis of 2,5-bis(4-formylphenyl)terephthalic acid typically involves multi-step organic synthesis techniques:
2,5-bis(4-formylphenyl)terephthalic acid has several potential applications:
Interaction studies involving 2,5-bis(4-formylphenyl)terephthalic acid are essential for understanding its potential biological effects. Research indicates that compounds with similar structural motifs can interact with cellular components, influencing processes such as apoptosis and cell proliferation. Ongoing studies aim to elucidate these interactions further, focusing on its potential therapeutic roles in treating diseases like cancer.
Several compounds share structural similarities with 2,5-bis(4-formylphenyl)terephthalic acid. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,5-Bis(diphenylamino)terephthalaldehyde | Lacks formyl substitutions; used in organic electronics. | |
| 1,1':4',1''-Terphenyl-2',5'-dicarbaldehyde | Simpler structure; primarily used in synthetic chemistry. | |
| 4-[2,4,5-Tris(4-formylphenyl)phenyl] | Contains multiple formyl groups; studied for biological activity. |
The uniqueness of 2,5-bis(4-formylphenyl)terephthalic acid lies in its complex structure featuring dual amine functionalities and multiple aldehyde groups that enhance its reactivity compared to simpler structures of similar compounds .
2,5-Bis(4-formylphenyl)terephthalic acid represents a structurally complex aromatic compound characterized by a terephthalic acid backbone functionalized with two 4-formylphenyl groups at the 2- and 5-positions. This molecular architecture endows the compound with dual reactivity from its aldehyde and carboxylic acid moieties, making it a versatile building block for advanced materials. The strategic placement of these functional groups enables participation in covalent bond formation (e.g., imine linkages) and metal coordination, driving interest in applications ranging from porous framework materials to molecular sensors.
The compound’s significance stems from its ability to bridge organic synthesis and materials engineering. Unlike simpler terephthalic acid derivatives, its extended conjugation system and multidirectional binding sites allow for the construction of structurally ordered networks with tailored porosity and functionality. This has positioned 2,5-bis(4-formylphenyl)terephthalic acid as a critical component in the development of next-generation adsorbents, catalysts, and optoelectronic devices.
While terephthalic acid derivatives have been studied since the mid-20th century, the specific incorporation of formylphenyl substituents gained prominence in the 2010s alongside advances in reticular chemistry. Early synthetic efforts focused on modifying terephthalic acid with electron-donating groups, but the introduction of aldehyde functionalities marked a paradigm shift toward dynamic covalent chemistry. The compound’s first documented synthesis likely emerged from methodologies developed for analogous aromatic aldehydes, leveraging Ullmann coupling or Suzuki-Miyaura reactions to install formylphenyl groups.
Contemporary research has exploited its dual reactivity for constructing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). A 2021 patent disclosed its use in green synthesis protocols for imine-linked COFs, highlighting its role in solvent-free mechanochemical approaches. Concurrently, studies have explored its coordination behavior with transition metals, yielding MOFs with exceptional surface areas and gas storage capacities.
This review systematically examines:
The analysis excludes pharmacological and toxicological data, adhering strictly to the compound’s materials science context.
Content derives from peer-reviewed journals, patents, and technical catalogs, prioritizing studies published between 2015–2025. Patents were included to capture industrial applications, while MOF/COF synthesis protocols were extracted from specialized chemical catalogs. Structural data were inferred from analogous compounds when direct crystallographic evidence was unavailable.
The retrosynthetic analysis of 2,5-bis(4-formylphenyl)terephthalic acid reveals multiple strategic disconnection points that guide synthetic planning . The target molecule can be conceptually deconstructed through two primary retrosynthetic pathways: formylation of a pre-existing biaryl terephthalic acid framework, or construction of the terephthalic acid core through coupling reactions of formylated aromatic precursors [2] [3].
The first retrosynthetic approach involves strategic disconnection at the formyl substituents, suggesting the use of electrophilic aromatic substitution reactions such as the Vilsmeier-Haack formylation [2] [4]. This pathway would employ 2,5-diphenylterephthalic acid as a key intermediate, which can be subjected to formylation conditions to install the aldehyde functionalities at the para positions of the pendant phenyl rings .
The second major retrosynthetic strategy focuses on carbon-carbon bond formation through cross-coupling methodologies [5] [6]. This approach suggests disconnection at the aryl-aryl bonds linking the formylphenyl units to the central terephthalic acid core, leading to synthetic routes employing palladium-catalyzed coupling reactions between halogenated terephthalic acid derivatives and formylphenylboronic acid reagents [7] [8].
Strategic considerations for synthetic design must account for the electronic properties of the terephthalic acid core, which presents both electron-withdrawing carboxylic acid groups that can deactivate aromatic systems toward electrophilic substitution [9] [10]. The positioning of formyl groups at the para positions of the peripheral phenyl rings requires careful selection of protecting group strategies and reaction sequencing to achieve regioselective transformation [11] [12].
Multi-step synthetic routes to 2,5-bis(4-formylphenyl)terephthalic acid typically involve 4-8 discrete transformations, depending on the chosen strategic approach [13] [11]. The most straightforward pathway begins with terephthalic acid as the central scaffold, requiring initial esterification to improve solubility and reactivity for subsequent coupling reactions [14] [15].
The classical route proceeds through initial conversion of terephthalic acid to its corresponding acid chloride using thionyl chloride under reflux conditions [13] [11]. This activated intermediate can then undergo Friedel-Crafts acylation with substituted aromatic systems or participate in nucleophilic substitution reactions with organometallic reagents [14]. Subsequent reduction of acyl groups to alkyl substituents, followed by oxidative transformations, provides access to the desired formylated products [16] [17].
An alternative multi-step approach utilizes cross-coupling methodology as the key bond-forming step [7] [5]. This route begins with preparation of 2,5-dibromoterephthalic acid through controlled bromination of the aromatic core [18]. The resulting dihalide serves as a coupling partner for Suzuki-Miyaura reactions with 4-formylphenylboronic acid, generating the target bis-formyl compound in a convergent manner [8] [6].
The sequence typically involves: (1) protection of carboxylic acid groups as methyl esters, (2) regioselective bromination at the 2,5-positions, (3) palladium-catalyzed cross-coupling with formylphenylboronic acid derivatives, and (4) final deprotection to reveal the free carboxylic acids [19] [15]. Each step requires careful optimization of reaction conditions to maintain functional group compatibility and achieve acceptable yields [12] [20].
More sophisticated routes employ sequential functionalization strategies, where the terephthalic acid framework is systematically elaborated through iterative coupling and functional group manipulation [21] [22]. These approaches offer greater control over regioselectivity but require additional synthetic steps and purification procedures [10] [23].
The synthesis of 2,5-bis(4-formylphenyl)terephthalic acid employs both catalytic and non-catalytic methodologies, each offering distinct advantages in terms of efficiency, selectivity, and reaction conditions [24] [25]. Catalytic approaches predominate in modern synthetic strategies due to their superior atom economy and functional group tolerance [26] [27].
Palladium-catalyzed cross-coupling reactions represent the most widely employed catalytic methodology for constructing the carbon-carbon bonds between the terephthalic acid core and formylphenyl substituents [5] [28]. The Suzuki-Miyaura coupling utilizes palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with phosphine ligands to facilitate the coupling of aryl halides with organoborane reagents [8] [6]. Typical reaction conditions involve heating the substrates in the presence of 2-10 mole percent palladium catalyst and an appropriate base such as potassium carbonate in polar aprotic solvents [7] [5].
The Vilsmeier-Haack formylation represents another critical catalytic transformation for installing formyl groups on aromatic systems [2] [3]. This reaction employs a catalytic amount of phosphorus oxychloride to activate dimethylformamide, generating an electrophilic formylating species that attacks electron-rich aromatic rings [4]. The reaction proceeds through formation of an iminium intermediate, followed by hydrolytic workup to reveal the aldehyde functionality [2] [12].
Non-catalytic approaches include classical Friedel-Crafts acylation using aluminum chloride as a Lewis acid promoter [9] [11]. While these methods can achieve high yields under appropriate conditions, they often require stoichiometric amounts of aggressive reagents and generate significant waste streams [14] [29]. Oxidative transformations using reagents such as chromium trioxide or permanganate provide access to carboxylic acid functionalities but suffer from poor atom economy and environmental concerns [30] [31].
Alternative catalytic systems include manganese and copper-based oxidation catalysts for converting alkyl aromatic precursors to carboxylic acids [25] [32]. These systems offer improved environmental profiles compared to traditional chromium-based reagents while maintaining good functional group tolerance [33] [30].
Optimization of synthetic routes to 2,5-bis(4-formylphenyl)terephthalic acid requires systematic evaluation of multiple parameters including temperature, solvent, catalyst loading, and reaction time [34] [31]. Yield optimization studies demonstrate that palladium-catalyzed coupling reactions achieve optimal performance at temperatures between 80-120°C, with diminishing returns observed at higher temperatures due to competing side reactions [8] [35].
Catalyst loading optimization reveals that 2-5 mole percent palladium provides the optimal balance between reaction efficiency and economic considerations [5] [28]. Lower catalyst loadings result in incomplete conversion and extended reaction times, while higher loadings offer minimal improvement in yield but significantly increase costs [7] [6]. Ligand selection plays a crucial role in achieving high yields, with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene providing superior performance compared to monodentate alternatives [8].
Solvent optimization studies indicate that polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and dioxane provide optimal reaction environments for cross-coupling transformations [5] [36]. These solvents effectively solvate ionic intermediates while maintaining compatibility with organoborane reagents [6]. The addition of water as a co-solvent can improve reaction rates by facilitating base-promoted transmetalation steps [7] [8].
Selectivity optimization focuses on minimizing competing reactions such as homocoupling and proto-deboronation [5] [28]. The use of degassed solvents and inert atmosphere conditions effectively suppresses oxidative side reactions that can consume organometallic reagents [6]. Temperature control proves critical for maintaining selectivity, with reaction temperatures above 150°C leading to significant decomposition of thermally sensitive formyl groups [34] [35].
Scalability considerations reveal that batch processes can be successfully scaled to multi-kilogram quantities using standard reactor systems [37] [38]. The implementation of continuous flow technology offers advantages for temperature control and mixing efficiency, particularly for highly exothermic reactions [36]. Process economics favor routes that minimize the number of synthetic steps and avoid expensive reagents such as transition metal catalysts [29] [37].
| Parameter | Optimal Range | Yield Impact | Selectivity Impact |
|---|---|---|---|
| Temperature | 80-120°C | +15-25% | High selectivity maintained |
| Catalyst Loading | 2-5 mol% | +20-30% | Minimal impact |
| Reaction Time | 6-12 hours | +10-20% | Decreased with extended time |
| Base Equivalents | 2-3 equiv | +15-25% | Optimal at 2.5 equiv |
The development of environmentally sustainable synthetic routes to 2,5-bis(4-formylphenyl)terephthalic acid incorporates green chemistry principles to minimize environmental impact and improve process efficiency [39] [32]. Solvent selection represents a primary consideration, with water-based reaction systems and recyclable organic solvents preferred over volatile, toxic alternatives [29] [27].
The implementation of catalytic methodologies reduces waste generation compared to stoichiometric processes [26] [16]. Palladium-catalyzed cross-coupling reactions demonstrate superior atom economy compared to classical Friedel-Crafts approaches, eliminating the need for stoichiometric Lewis acids and reducing halide waste streams [5] [6]. Recovery and recycling of precious metal catalysts through filtration and reactivation protocols further enhance the sustainability profile of these transformations [30] [8].
Alternative formylation strategies utilizing carbon dioxide as a feedstock represent emerging green chemistry approaches [26]. These methodologies convert carbon dioxide into useful formyl building blocks, simultaneously addressing waste carbon utilization and reducing dependence on traditional formylating reagents [16]. While current carbon dioxide formylation methods require elevated temperatures and pressures, ongoing research focuses on developing milder reaction conditions suitable for large-scale implementation [26].
Renewable feedstock utilization offers long-term sustainability benefits for terephthalic acid production [40] [41]. Biomass-derived precursors such as 5-hydroxymethylfurfural can be converted to terephthalic acid through Diels-Alder cycloaddition with ethylene, providing access to renewable aromatic building blocks [42] [41]. These bio-based routes achieve yields of 30-50% and demonstrate compatibility with subsequent functionalization reactions [40] [42].
Process intensification through continuous flow chemistry reduces energy consumption and improves safety profiles [36]. Microreactor technology enables precise temperature control and enhanced mixing, leading to improved yields and reduced reaction times [36]. The elimination of batch-to-batch variability and reduced solvent requirements further contribute to the environmental benefits of continuous processing [29] [36].
Energy optimization studies reveal that reaction temperature reduction through improved catalyst design significantly decreases energy consumption [32] [31]. The development of room temperature coupling protocols and ambient pressure formylation reactions represents active areas of research with substantial potential for reducing the environmental footprint of synthetic processes [16] [27].
Literature analysis reveals significant variation in synthetic approaches to 2,5-bis(4-formylphenyl)terephthalic acid and related compounds, with reported yields ranging from 25% to 95% depending on the methodology employed [24] [30]. Classical approaches utilizing Friedel-Crafts acylation followed by oxidation typically achieve moderate yields of 40-60% but require harsh reaction conditions and generate substantial waste [14] [17].
Modern palladium-catalyzed synthesis protocols demonstrate superior performance, with optimized Suzuki-Miyaura coupling reactions achieving yields of 75-92% under mild conditions [7] [8]. The key advantages of these protocols include functional group tolerance, regioselectivity, and compatibility with aqueous workup procedures [5] [6]. Comparative studies indicate that phosphine ligand selection significantly influences reaction outcomes, with bulky, electron-rich ligands providing optimal results [28].
Vilsmeier-Haack formylation protocols show considerable variation in efficiency depending on substrate electronic properties [2] [4]. Electron-rich aromatic systems undergo formylation with yields exceeding 85%, while electron-deficient substrates require modified conditions and often provide lower yields [3] [12]. The use of microwave heating can improve reaction rates and yields for challenging substrates [20].
Alternative formylation methodologies, including metal-catalyzed carbonylation reactions, demonstrate competitive yields but require specialized equipment for handling carbon monoxide [26]. These approaches offer advantages in terms of regioselectivity but face challenges related to safety and scalability [27].
Economic analysis of different synthetic routes reveals that catalyst cost represents a significant factor in large-scale production [29] [37]. Routes employing expensive transition metal catalysts require efficient recovery and recycling protocols to maintain economic viability [38]. Process optimization studies indicate that reaction concentration and solvent recycling significantly impact overall process economics [37].
| Synthetic Method | Typical Yield | Reaction Conditions | Environmental Impact | Economic Factors |
|---|---|---|---|---|
| Friedel-Crafts | 40-60% | AlCl₃, 80-120°C | High waste generation | Low catalyst cost |
| Suzuki-Miyaura | 75-92% | Pd catalyst, base, 80°C | Moderate waste | High catalyst cost |
| Vilsmeier-Haack | 60-85% | POCl₃, DMF, 60°C | Moderate waste | Moderate cost |
| Carbonylation | 70-80% | CO, metal catalyst | Low waste | High equipment cost |
Reaction time analysis shows that modern catalytic methods generally require 4-12 hours for completion, compared to 24-48 hours for classical approaches [34] [35]. The reduced reaction times contribute to improved process efficiency and energy savings [29]. Purification requirements vary significantly between methods, with cross-coupling products typically requiring chromatographic separation while formylation products can often be purified through crystallization [19] [17].